

Application Notes and Protocols: Cu(TMHD)₂ in Organic Synthesis

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Compound of Interest

Compound Name: Cu(TMHD)2

Cat. No.: B13154254

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This document provides detailed application notes and protocols for the use of Copper(II) 2,2,6,6-tetramethyl-3,5-heptanedionate, Cu(TMHD)₂, as a versatile and efficient catalyst in a variety of organic transformations. Cu(TMHD)₂ is a high-performance metal-organic compound valued for its thermal stability, solubility in organic solvents, and controlled reactivity, making it a valuable tool in modern synthetic chemistry.^[1]

These notes cover its application in palladium-free Carbonylative Sonogashira coupling, Ullmann-type cross-coupling of ferrocenes, and the bicyclopentylation of alcohols.

Palladium-Free Carbonylative Sonogashira Coupling of Aryl Iodides with Alkynes

The use of Cu(TMHD)₂ as a catalyst offers an efficient and less toxic alternative to traditional palladium-based systems for the synthesis of alkynylketones via carbonylative Sonogashira coupling.^[2] This protocol is effective for both aliphatic and aromatic alkynes reacting with iodoaryls, yielding good to excellent results.^[2]

Reaction Scheme:

Quantitative Data Summary:

Entry	Aryl Iodide	Alkyne	Product	Yield (%)
1	Iodobenzene	Phenylacetylene	1,3-diphenylprop-2-yn-1-one	74
2	4-Iodoanisole	Phenylacetylene	1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one	77
3	4-Iodotoluene	Phenylacetylene	3-phenyl-1-(p-tolyl)prop-2-yn-1-one	75
4	1-Iodo-4-(trifluoromethyl)benzene	Phenylacetylene	3-phenyl-1-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one	70
5	1-Iodo-4-nitrobenzene	Phenylacetylene	1-(4-nitrophenyl)-3-phenylprop-2-yn-1-one	67
6	Iodobenzene	1-Heptyne	1-phenylnon-2-yn-1-one	72
7	4-Iodoanisole	1-Heptyne	1-(4-methoxyphenyl)non-2-yn-1-one	75

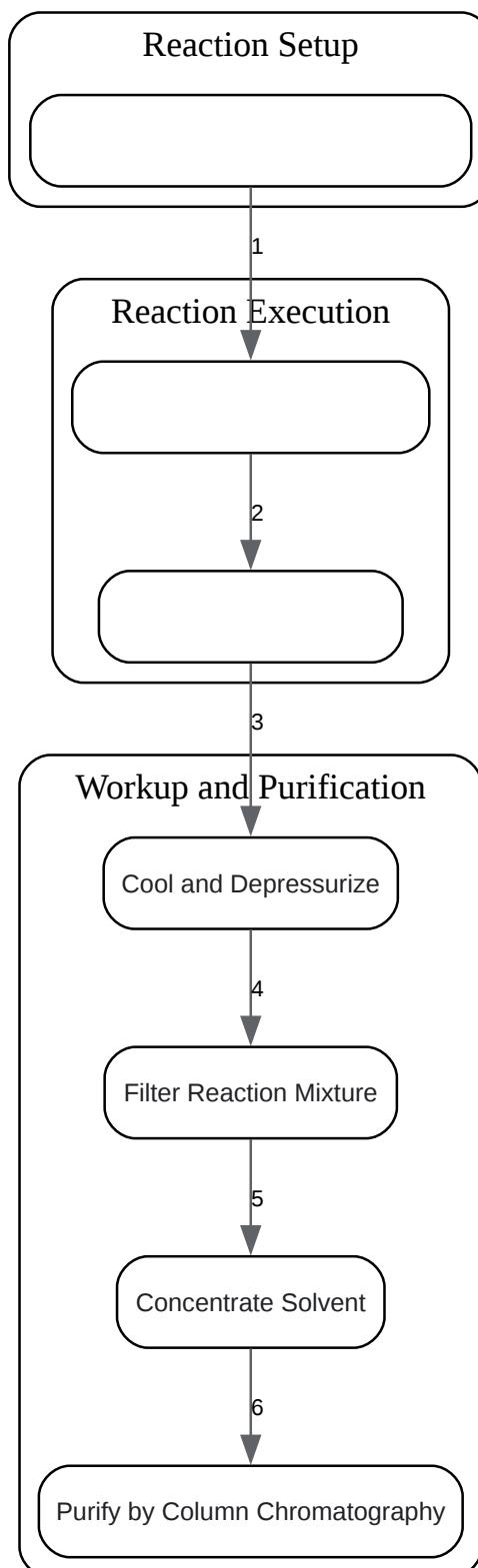
Experimental Protocol:

A typical experimental procedure is as follows:

- To a high-pressure stainless steel autoclave, add $\text{Cu}(\text{TMHD})_2$ (5 mol%), the aryl iodide (1.0 mmol), the alkyne (1.2 mmol), and a suitable base such as triethylamine (6.0 mmol).
- Add the solvent (e.g., toluene, 10 mL).

- Pressurize the autoclave with carbon monoxide (CO) to 20 atm.
- Heat the reaction mixture to 90 °C and stir for 14-18 hours.
- After cooling to room temperature, carefully release the CO pressure.
- Filter the reaction mixture and concentrate the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Carbonylative Sonogashira Coupling:

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Caption: Workflow for Cu(TMHD)₂-catalyzed carbonylative Sonogashira coupling.

Ullmann-Type C-N Cross-Coupling of Ferrocenes with Heterocyclic Amines

$\text{Cu}(\text{TMHD})_2$ serves as an efficient catalyst for the Ullmann-type coupling of haloferrocenes with various heterocyclic amines. This method provides a straightforward route to N-substituted ferrocenes, which are of interest in materials science and medicinal chemistry. The protocol is applicable to both bromo- and iodoferrocene, affording the desired products in good to excellent yields.[3]

Reaction Scheme:

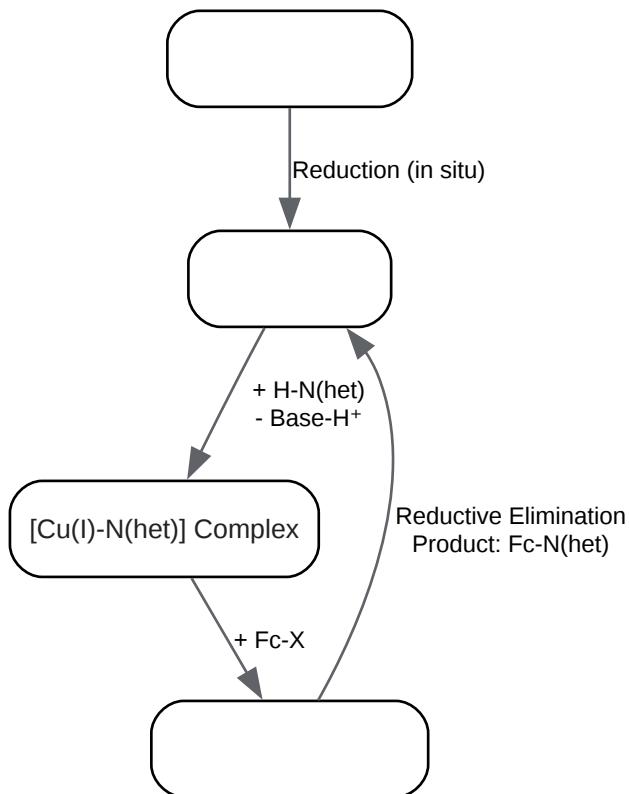
Quantitative Data Summary:

Entry	Haloferrocene	Amine	Product	Yield (%)
1	Iodoferrocene	Imidazole	1-(ferrocenyl)-1H-imidazole	92
2	Bromoferrocene	Imidazole	1-(ferrocenyl)-1H-imidazole	85
3	Iodoferrocene	Pyrazole	1-(ferrocenyl)-1H-pyrazole	90
4	Bromoferrocene	Pyrazole	1-(ferrocenyl)-1H-pyrazole	82
5	Iodoferrocene	1,2,4-Triazole	1-(ferrocenyl)-1H-1,2,4-triazole	88
6	Iodoferrocene	Benzimidazole	1-(ferrocenyl)-1H-benzo[d]imidazole	85

Experimental Protocol:

- In a reaction vessel, combine the haloferrocene (1.0 mmol), the heterocyclic amine (1.2 mmol), Cu(TMHD)₂ (10 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
- Add a solvent such as DMF or DMSO (5 mL).
- Heat the reaction mixture to 110-120 °C and stir for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).
- After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Proposed Catalytic Cycle for Ullmann-Type Coupling:



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Caption: Proposed catalytic cycle for the Ullmann-type C-N coupling.

Bicyclopentylation of Alcohols with Thianthrenium Reagents

$\text{Cu}(\text{TMHD})_2$ is a crucial catalyst for the efficient bicyclopentylation of secondary and tertiary alcohols using thianthrenium reagents, a reaction that is otherwise challenging.[4][5] This dual copper/photoredox catalyzed reaction proceeds under mild conditions and exhibits a broad substrate scope and functional group tolerance.[4][5]

Reaction Scheme:

Quantitative Data Summary (Selected Examples where $\text{Cu}(\text{TMHD})_2$ is beneficial):

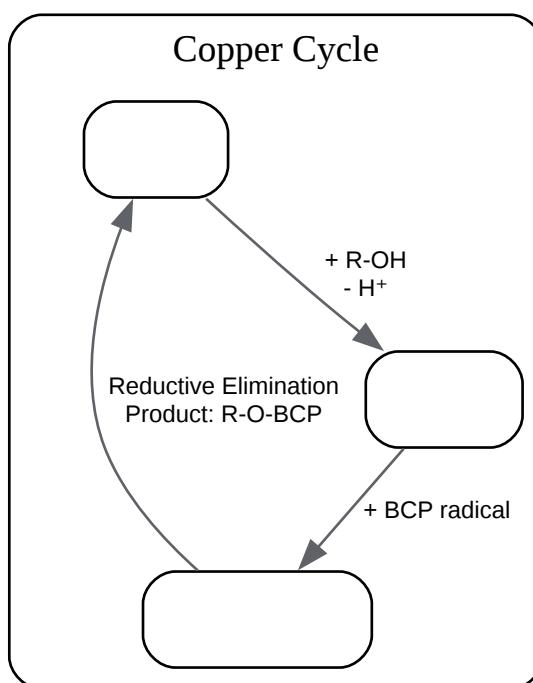
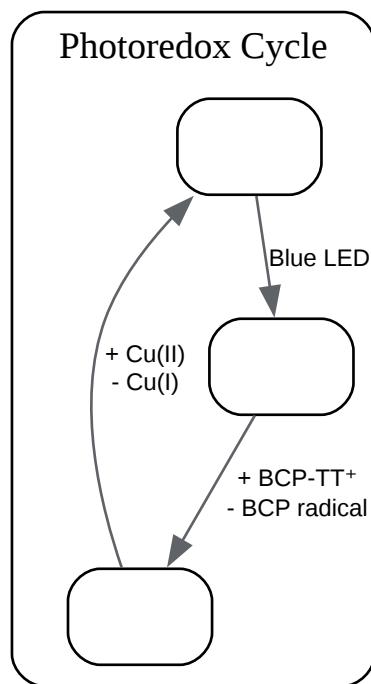
Entry	Alcohol Substrate	Product	Yield (%)
1	Pregnenolone (secondary alcohol)	Pregnenolone-BCP ether	85
2	Podophyllotoxin (secondary alcohol)	Podophyllotoxin-BCP ether	75
3	Ezetimibe (secondary alcohol)	Ezetimibe-BCP ether	61
4	Tertiary alcohol derivative	Tertiary alkyl-BCP ether	72

Experimental Protocol:

- In an oven-dried vial, combine the alcohol (0.2 mmol), the BCP-thianthrenium salt (0.3 mmol), $\text{Cu}(\text{TMHD})_2$ (0.1 mmol, 0.5 equiv), and an iridium photocatalyst (e.g., $\text{Ir}[\text{dF}(\text{CF}_3)\text{ppy}]_2(\text{dtbbpy})\text{PF}_6$, 1-2 mol%).
- Add anhydrous solvent (e.g., 1,2-dichloroethane) and 3 Å molecular sieves.

- Degas the reaction mixture and backfill with an inert gas.
- Stir the mixture under irradiation with blue LEDs at room temperature for 12-24 hours.
- Upon completion, filter the reaction mixture and concentrate the solvent.
- The crude product can be purified by flash column chromatography.

Proposed Reaction Pathway for Bicyclopentylation of Alcohols:



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Caption: Dual catalytic cycle for the bicyclopentylation of alcohols.

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